molecular formula C9H17NO3 B13811202 Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) CAS No. 64647-02-5

Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester)

Cat. No.: B13811202
CAS No.: 64647-02-5
M. Wt: 187.24 g/mol
InChI Key: KFBVRHIVYDGZDU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a pyran derivative, under controlled conditions. The reaction typically requires a catalyst, such as DABCO, and a halogenation agent like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .

Scientific Research Applications

Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) is unique due to its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

64647-02-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

[3-(dimethylamino)oxan-2-yl] acetate

InChI

InChI=1S/C9H17NO3/c1-7(11)13-9-8(10(2)3)5-4-6-12-9/h8-9H,4-6H2,1-3H3

InChI Key

KFBVRHIVYDGZDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(CCCO1)N(C)C

Origin of Product

United States

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